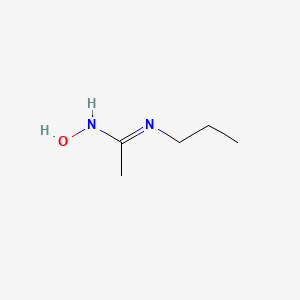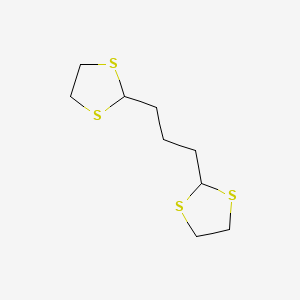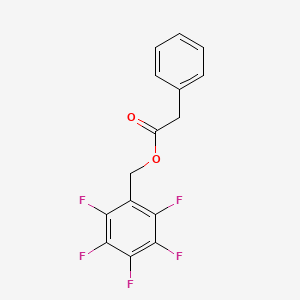
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of acylhydrazines with carboxylic acids or their derivatives. For 1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl-, a common synthetic route might include:
Step 1: Preparation of the acylhydrazine intermediate by reacting butylhydrazine with a suitable carboxylic acid derivative.
Step 2: Cyclization of the acylhydrazine intermediate with a carboxylic acid or ester under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect.
Chemical Reactions: The oxadiazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: The parent compound of the oxadiazole family.
3-Phenyl-1,2,4-oxadiazole: A similar compound with a phenyl group instead of a butyl group.
3-Methyl-1,2,4-oxadiazole: A similar compound with a methyl group instead of a butyl group.
Uniqueness
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl and methyl groups can affect the compound’s lipophilicity, stability, and interaction with biological targets.
Properties
CAS No. |
62626-30-6 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-butyl-4-methyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-4-5-6-8-11-7(10)9(6)2/h3-5H2,1-2H3 |
InChI Key |
BBSCVKDCCXEZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
![4-[(6-Fluoropyridin-2-yl)oxy]aniline](/img/structure/B14516927.png)
![Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate](/img/structure/B14516929.png)

![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)



![3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione](/img/structure/B14516956.png)
![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
![Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid](/img/structure/B14516970.png)
